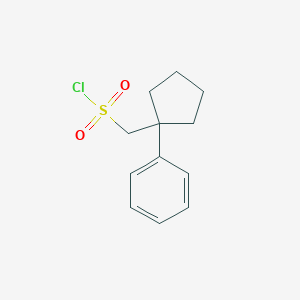

(1-Phenylcyclopentyl)methanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcyclopentyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2S/c13-16(14,15)10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSRARWGAWNOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylcyclopentyl)methanesulfonyl chloride typically involves the reaction of (1-Phenylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(1-Phenylcyclopentyl)methanol+Methanesulfonyl chloride→(1-Phenylcyclopentyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylcyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to (1-Phenylcyclopentyl)methanesulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction process.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

(1-Phenylcyclopentyl)methanesulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopentyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of (1-Phenylcyclopentyl)methanesulfonyl chloride with structurally related sulfonyl chlorides:

Key Observations :

- MSCl is a low-viscosity liquid with high volatility, whereas bulkier derivatives like this compound are likely solids due to increased molecular weight and steric hindrance .

- The phenyl and cyclopentyl groups in the target compound reduce solubility in polar solvents compared to MSCl, which is miscible with ethanol and ether .

Methanesulfonyl Chloride (MSCl)

- Reactivity : Undergoes nucleophilic substitution (e.g., with amines to form sulfonamides) and participates in Friedel-Crafts reactions with aromatic substrates .

- Applications : Widely used in pharmaceuticals (e.g., sulfa drugs), agrochemicals, and as a catalyst in polymerization .

Phenylmethanesulfonyl Chloride

- Reactivity : Reacts with amines (e.g., triethylamine) to form sulfones and participates in addition reactions with unsaturated compounds .

- Applications : Intermediate in synthesizing specialty chemicals and bioactive molecules .

This compound

- Reactivity : The steric bulk of the cyclopentyl group may slow reaction kinetics in nucleophilic substitutions compared to MSCl. This property could be advantageous in selective transformations where controlled reactivity is desired.

- Applications : Likely used in niche pharmaceutical synthesis, particularly for sterically hindered sulfonamide derivatives .

Market and Industrial Relevance

- MSCl : Global demand driven by pharmaceutical and agrochemical sectors; market size projected to grow with CAGR 4-5% (2025–2030) .

- (2-Chlorophenyl)methanesulfonyl chloride : Emerging applications in specialty polymers and dyes .

- This compound : Niche use in drug discovery, particularly for CNS-targeting molecules due to its lipophilic structure .

Biological Activity

(1-Phenylcyclopentyl)methanesulfonyl chloride, a sulfonyl chloride derivative, is notable for its potential biological applications, particularly in medicinal chemistry. This compound is characterized by its ability to act as a versatile reagent in organic synthesis and has shown promise in various biological activities.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1368540-17-3

- Molecular Formula : C12H13ClO2S

- Molecular Weight : 250.75 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This property can lead to the inhibition of specific biological pathways, making it a candidate for therapeutic applications.

Target Enzymes and Pathways

This compound has been studied for its interactions with various enzymes involved in:

- Signal Transduction : Modulating pathways that regulate cell growth and differentiation.

- Metabolic Processes : Inhibiting enzymes that are crucial for metabolic pathways, which can affect disease states such as cancer and diabetes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Potential to inhibit tumor growth through enzyme inhibition.

- Anti-inflammatory Effects : Modulation of inflammatory pathways, suggesting utility in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (standard antibiotic) | 16 µg/mL |

This indicates that while the compound shows activity, it may not be as potent as established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation. The IC50 values were observed as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These findings suggest significant potential for further development as an anticancer agent.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the safety profile of this compound:

- Acute Toxicity : The compound exhibits toxicity upon exposure, with reported LD50 values indicating potential hazards.

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral | 50 |

| Dermal | 200 |

Precautions must be taken when handling this compound due to its corrosive nature and potential health risks associated with inhalation or skin contact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.